7-O-Ethyl fangchinoline
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Overview
Description
Preparation Methods
The synthesis of TJN-220 involves the ethylation of fangchinoline. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is derived from tetrandrine, a bisbenzylisoquinoline alkaloid . Industrial production methods would likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
TJN-220 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can modify the molecule’s structure, impacting its biological activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of TJN-220 with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TJN-220 has been primarily studied for its antihypertensive effects. Research has shown that it can produce a long-lasting reduction in blood pressure in hypertensive rats without significantly affecting heart rate or hemodynamic parameters in normotensive rats . This makes it a promising candidate for the treatment of hypertension. Additionally, its vasodilatory properties have been investigated in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats .
Mechanism of Action
TJN-220 exerts its effects by antagonizing the calcitonin gene-related peptide type 1 receptor. This receptor is involved in the regulation of blood pressure and vascular tone. By blocking this receptor, TJN-220 can induce vasodilation and reduce blood pressure. The molecular targets and pathways involved include the inhibition of calcium entry into vascular smooth muscle cells, which leads to relaxation of the blood vessels .
Comparison with Similar Compounds
TJN-220 is unique in its long-lasting antihypertensive effects compared to other antihypertensive drugs like nicardipine and clonidine. While nicardipine and clonidine produce transient reductions in blood pressure, TJN-220’s effects are sustained over a longer period . Similar compounds include:
Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.
Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and attention deficit hyperactivity disorder.
Properties
CAS No. |
118160-59-1 |
---|---|
Molecular Formula |
C39H44N2O6 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
InChI Key |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
Isomeric SMILES |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Canonical SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
118160-59-1 | |
Synonyms |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
Origin of Product |
United States |
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